methyl 1H-1,2,3-triazole-4-carboxylate structure and properties
methyl 1H-1,2,3-triazole-4-carboxylate structure and properties
An In-Depth Technical Guide to Methyl 1H-1,2,3-Triazole-4-carboxylate: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of methyl 1H-1,2,3-triazole-4-carboxylate, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of this versatile molecule. The 1,2,3-triazole core is a significant scaffold in medicinal chemistry, and this guide offers field-proven insights into its effective utilization.[1][2][3][4]
Molecular Structure and Physicochemical Properties
Methyl 1H-1,2,3-triazole-4-carboxylate (C₄H₅N₃O₂) is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms, with a methyl ester group at the 4-position.[5] The molecule is essentially planar, a characteristic that facilitates π–π stacking interactions in the solid state.[2] These interactions, along with intermolecular hydrogen bonds, play a crucial role in the crystal lattice structure.[2] The presence of both hydrogen bond donors (the triazole N-H) and acceptors (the nitrogen atoms and carbonyl oxygen) governs its interaction with biological targets and its solubility characteristics.
The tautomeric nature of the 1H-1,2,3-triazole ring means the proton can reside on any of the three nitrogen atoms, although the 2H-tautomer is often the most stable in aqueous solution for the parent ring.[6] However, for the 4-carboxy-substituted derivative, the 1H-tautomer is commonly depicted and named.
Below is a diagram illustrating the chemical structure of Methyl 1H-1,2,3-triazole-4-carboxylate.
Caption: Molecular structure of Methyl 1H-1,2,3-triazole-4-carboxylate.
Physicochemical and Computed Properties
A summary of the key properties of methyl 1H-1,2,3-triazole-4-carboxylate is provided in the table below for quick reference. These properties are essential for designing synthetic routes and predicting the compound's behavior in various systems.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂ | PubChem[5] |
| Molecular Weight | 127.11 g/mol | PubChem[5] |
| Appearance | White to off-white crystalline powder | Thermo Fisher Scientific[7] |
| Melting Point | 196-199 °C (decomposes) | Sigma-Aldrich[8] |
| XLogP3 | -0.2 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |
| CAS Number | 4967-77-5 | PubChem[5] |
Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate
The most prominent and versatile method for synthesizing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[6] This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I), which provides exclusively the 1,4-disubstituted regioisomer with high yields.[3][9]
For the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate, a common and efficient approach involves the reaction of methyl propiolate with an azide source, such as trimethylsilyl azide (TMSN₃).[2] This method is advantageous as it directly installs the desired carboxylate functionality at the 4-position of the triazole ring.
The following diagram illustrates a typical workflow for this synthesis.
Caption: Synthetic workflow for methyl 1H-1,2,3-triazole-4-carboxylate.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate. This method is self-validating as reaction completion can be monitored by Thin Layer Chromatography (TLC), and the product's identity can be confirmed by standard spectroscopic techniques.
Objective: To synthesize methyl 1H-1,2,3-triazole-4-carboxylate via a [3+2] cycloaddition reaction.
Materials:
-
Methyl propiolate
-
Trimethylsilyl azide (TMSN₃)
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
TLC plates (silica gel)
-
Solvents for purification (e.g., diethyl ether, hexane)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine methyl propiolate and trimethylsilyl azide in equimolar amounts. The reaction can often be performed neat (without a solvent).
-
Reaction Conditions: Heat the mixture to 100°C with stirring.[2] The choice of this temperature is a balance; it needs to be high enough to overcome the activation energy for the cycloaddition but not so high as to cause decomposition of the reactants or product.
-
Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If performed neat, the crude product may solidify upon cooling.
-
Purification: The crude product can be purified by recrystallization. A suitable solvent system is diethyl ether, from which single crystals suitable for X-ray diffraction have been obtained by slow evaporation.[1]
Rationale for Experimental Choices:
-
Trimethylsilyl Azide: TMSN₃ is a safer and more convenient source of the azide moiety compared to hydrazoic acid or sodium azide.
-
Heating: The cycloaddition reaction requires energy input to proceed at a reasonable rate. Heating ensures the formation of the triazole ring.
-
TLC Monitoring: This is a crucial step for process control, preventing unnecessary heating and potential side reactions by indicating when the reaction has reached completion.
Spectroscopic Characterization
The structural identity of methyl 1H-1,2,3-triazole-4-carboxylate is typically confirmed using a combination of spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the triazole ring proton (C5-H), a singlet for the methyl ester protons (O-CH₃), and a broad singlet for the N-H proton. The chemical shifts will vary depending on the solvent used.[10]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two triazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching of the ester group, and C=N and N=N stretching vibrations characteristic of the triazole ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (127.11 g/mol ).[5]
Applications in Drug Development and Research
The 1,2,3-triazole moiety is a highly valuable scaffold in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and dipole character.[4][11] It is considered a bioisostere for amide and other functional groups, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.[6]
Methyl 1H-1,2,3-triazole-4-carboxylate serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities, including:
-
Antiviral Agents: The triazole core is present in several antiviral drugs.[1]
-
Antibacterial and Antifungal Agents: Derivatives have shown potent antimicrobial activity.[1][4]
-
Anticancer Agents: The 1,2,3-triazole framework has been incorporated into molecules targeting various cancer-related pathways.[11]
-
Corrosion Inhibitors and Agrochemicals: Beyond pharmaceuticals, these compounds have applications in materials science and agriculture.[1][2]
The ester functionality of methyl 1H-1,2,3-triazole-4-carboxylate can be readily converted into other functional groups, such as amides or carboxylic acids, providing a handle for further derivatization and the construction of compound libraries for high-throughput screening.
Safety and Handling
Methyl 1H-1,2,3-triazole-4-carboxylate is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification: [5][12]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [5][12]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
Methyl 1H-1,2,3-triazole-4-carboxylate is a foundational building block in modern organic and medicinal chemistry. Its straightforward synthesis, combined with the desirable properties of the 1,2,3-triazole ring, makes it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its structure, properties, and reactivity is essential for any scientist looking to leverage the potential of this versatile compound.
References
-
Prabakaran, K., et al. (2010). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1468. [Link]
-
Khan, F. N., et al. (2009). Methyl 1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o300. [Link]
-
PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. (2021).
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2022). Molecules, 27(15), 4983. [Link]
- Google Patents. (2013).
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (2016). RSC Advances, 6(10), 8345-8352. [Link]
-
Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2025). Journal of Chemical Sciences, 137(1), 1-10. [Link]
-
1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. (2024). International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 891484. [Link]
-
Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2018). Beilstein Journal of Organic Chemistry, 14, 2336-2346. [Link]
-
1H-[1][2][5]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (2019). Journal of the Brazilian Chemical Society, 30(9), 1968-1980. [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. [Link]
Sources
- 1. Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 7. Methyl 1,2,4-triazole-3-carboxylate, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. メチル 1H-1,2,4-トリアゾール-3-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. Methyl 1,2,3-Triazole-4-carboxylate - Safety Data Sheet [chemicalbook.com]
